2,4-Difluoro-3,5-dimethoxybenzoic acid
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Overview
Description
2,4-Difluoro-3,5-dimethoxybenzoic acid is an organic compound with the chemical formula C9H8F2O4. It is a white crystalline solid with a melting point of approximately 150-160°C . This compound is soluble in anhydrous alcohols, ethers, and chlorinated hydrocarbons but has low solubility in water . It is widely used in the field of drug synthesis and serves as an intermediate in the preparation of various other compounds, including pesticides and pharmaceutical intermediates .
Preparation Methods
2,4-Difluoro-3,5-dimethoxybenzoic acid can be synthesized through the fluorination reaction of p-methoxybenzoic acid . A common preparation method involves reacting methoxybenzoic acid with hydrogen fluoride or fluorine compounds to produce the desired this compound . The reaction conditions typically require careful handling and appropriate safety measures due to the reactive nature of the fluorinating agents.
Chemical Reactions Analysis
2,4-Difluoro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include hydrogen fluoride and other fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the fluorination of p-methoxybenzoic acid results in the formation of this compound .
Scientific Research Applications
2,4-Difluoro-3,5-dimethoxybenzoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides . In biology and medicine, it is used in the development of new drugs and therapeutic agents . Its role as a building block in the synthesis of complex molecules makes it valuable for industrial applications as well .
Mechanism of Action
The mechanism of action of 2,4-difluoro-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions that contribute to its effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Difluoro-3,5-dimethoxybenzoic acid can be compared with other similar compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid . These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents, such as chlorine or fluorine, can significantly impact the compound’s behavior and applications . The unique combination of fluorine and methoxy groups in this compound distinguishes it from other related compounds and contributes to its specific properties and uses .
Properties
IUPAC Name |
2,4-difluoro-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-5-3-4(9(12)13)6(10)8(15-2)7(5)11/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRUPRYHYIFLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662786 |
Source
|
Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-80-5 |
Source
|
Record name | 2,4-Difluoro-3,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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